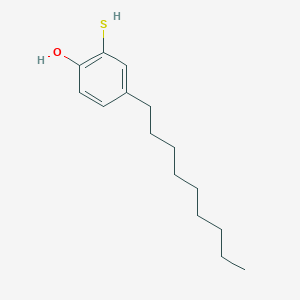

4-Nonyl-2-sulfanylphenol

Description

Contextualizing 4-Nonyl-2-sulfanylphenol within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a vast and diverse class of molecules that have been the subject of extensive scientific investigation. chem-station.comwikipedia.org Their significance spans from fundamental organic chemistry to applied sciences, including materials science and medicinal chemistry. wikipedia.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with tailored properties.

This compound fits within this broad class as a substituted phenol (B47542). The "4-nonyl" substituent refers to a nine-carbon alkyl chain at the para-position relative to the hydroxyl group, a feature it shares with the well-known nonylphenols. The "2-sulfanyl" group (also known as a thiol or mercapto group, -SH) at the ortho-position introduces a sulfur-containing functional group, placing the compound in the sub-class of thiophenols. chemicalbook.com While research on simple phenols is mature, the study of phenols with dual functionalities, such as an alkyl chain and a thiol group, represents a more specialized field of inquiry. The specific substitution pattern of this compound, with the bulky nonyl group and the reactive sulfanyl (B85325) group on the same phenol ring, suggests the potential for unique chemical and biological properties that are yet to be fully explored.

Interdisciplinary Significance of Sulfanylphenols and Nonylphenols

The two key structural motifs of this compound—the nonylphenol and the sulfanylphenol moieties—each carry significant weight in various scientific disciplines.

Nonylphenols are primarily recognized for their widespread industrial applications and subsequent environmental and toxicological relevance. wikipedia.org They are used in the manufacturing of antioxidants, lubricating oil additives, and, most notably, as precursors to nonylphenol ethoxylates, a class of non-ionic surfactants used in detergents, paints, and pesticides. wikipedia.org The environmental persistence and estrogen-mimicking effects of certain nonylphenol isomers have made them a subject of intense study in environmental science and endocrinology. researchgate.net Research has shown that the biological activity of nonylphenol isomers can vary significantly based on the structure of the nonyl chain. researchgate.netacs.org

Sulfanylphenols (or mercaptophenols) are of considerable interest in medicinal chemistry and materials science. The thiol group is a versatile functional group that can participate in a variety of chemical reactions, including oxidation to disulfides and serving as a nucleophile. beilstein-journals.org This reactivity is exploited in the design of antioxidants, corrosion inhibitors, and as building blocks for pharmaceuticals. chemicalbook.comresearchgate.net For instance, derivatives of 4-amino-2-sulfanylphenol have been investigated for their potential as kinase inhibitors in cancer therapy. beilstein-journals.orgd-nb.info The ability of the thiol group to bind to metal surfaces also makes sulfanylphenols useful in the development of self-assembled monolayers and functionalized nanoparticles. chemicalbook.com

The combination of these two functionalities in this compound suggests potential applications that could draw from both fields, such as the development of surface-active antioxidants or functional monomers for polymers with unique properties.

Evolution of Research Perspectives on Related Alkylphenols and Thiophenols

The scientific understanding of alkylphenols and thiophenols has evolved considerably over time, driven by technological advancements and shifting research priorities.

Alkylphenol research , particularly concerning nonylphenol, began with its industrial synthesis and application in the mid-20th century. wikipedia.org For decades, technical nonylphenol was treated as a single entity. aloki.hu However, with the advent of more sophisticated analytical techniques, such as high-resolution gas chromatography and mass spectrometry, researchers began to appreciate that technical nonylphenol is a complex mixture of numerous isomers. aloki.huresearchgate.net This realization, coupled with growing concerns about environmental contamination and endocrine disruption in the late 20th and early 21st centuries, shifted the research focus towards isomer-specific analysis and toxicity studies. acs.orgresearchgate.netmdpi.com Current research often involves the targeted synthesis of specific nonylphenol isomers to investigate structure-activity relationships. researchgate.net

Thiophenol research has a long history in organic synthesis, with early methods for their preparation from phenols being developed over a century ago. chem-station.comwikipedia.orgorgsyn.org The classical methods, such as the Newman-Kwart rearrangement and the Leuckart thiophenol reaction, have been refined and supplemented by modern catalytic approaches. wikipedia.orggoogle.com Initially, the focus was on the fundamental reactivity of the thiol group. More recently, research has expanded to explore the applications of thiophenol derivatives in various fields. In materials science, the ability of thiols to form self-assembled monolayers on metal surfaces has been a significant area of investigation. chemicalbook.com In medicinal chemistry, there is growing interest in thiophenol derivatives for their potential therapeutic activities, including as enzyme inhibitors and antioxidants. nih.govanncaserep.com

The study of molecules like this compound, which combine features of both alkylphenols and thiophenols, represents a logical progression in these research fields, aiming to create new molecules with potentially enhanced or novel properties.

Interactive Data Tables

Table 1: General Properties of Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Primary Area of Research Interest |

| Phenol | C₆H₆O | -OH, Aromatic Ring | Fundamental Organic Chemistry, Precursor for numerous chemicals |

| 4-Nonylphenol (B119669) | C₁₅H₂₄O | -OH, Nonyl group, Aromatic Ring | Environmental Science, Toxicology, Industrial Chemistry. wikipedia.orgnih.gov |

| Thiophenol | C₆H₆S | -SH, Aromatic Ring | Organic Synthesis, Materials Science. wikipedia.org |

| 4-Mercaptophenol | C₆H₆OS | -OH, -SH, Aromatic Ring | Medicinal Chemistry, Polymer Science. chemicalbook.com |

Table 2: Comparison of Nonylphenol Isomer Properties

| Isomer Property | 4-n-Nonylphenol (linear chain) | 4-Nonylphenol (branched chain mixture) | Significance |

| Physical State | White crystalline solid | Pale yellow viscous liquid | Isomeric structure affects physical properties. fishersci.ca |

| Estrogenic Potency | Varies, generally lower | Varies significantly between isomers. acs.org | Biological effects are highly dependent on specific isomer structure. researchgate.net |

| Biodegradability | Generally more biodegradable | Varies, some isomers are persistent. mdpi.com | Environmental fate is isomer-specific. |

Structure

3D Structure

Properties

CAS No. |

81348-88-1 |

|---|---|

Molecular Formula |

C15H24OS |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

4-nonyl-2-sulfanylphenol |

InChI |

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(17)12-13/h10-12,16-17H,2-9H2,1H3 |

InChI Key |

LZHDMIAKNFGFBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)S |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of 4 Nonyl 2 Sulfanylphenol and Analogues

Methodologies for the De Novo Synthesis of 4-Nonyl-2-sulfanylphenol

The de novo synthesis of this compound can be approached from its key precursors, primarily 4-nonylphenol (B119669), which is a readily available industrial chemical produced by the acid-catalyzed alkylation of phenol (B47542) with nonene. thieme-connect.comnih.gov The main challenge lies in the regioselective introduction of the sulfanyl (B85325) (-SH) group at the ortho-position relative to the hydroxyl group. Several established methods in organic chemistry can be adapted for this purpose.

One direct approach is the ortho-sulfenylation of 4-nonylphenol . This involves an electrophilic aromatic substitution where a sulfur electrophile is directed to the activated ortho-position. acs.org For instance, reaction with dimethyl disulfide in the presence of an electrochemical activator can introduce a methylthio group, which could potentially be demethylated to yield the free thiol.

A classic and versatile method is the Newman-Kwart rearrangement . This multi-step sequence begins with the conversion of 4-nonylphenol to its O-aryl dialkylthiocarbamate. Heating this intermediate induces a thermal, intramolecular rearrangement to the S-aryl isomer, which can then be hydrolyzed to afford the target this compound.

The Leuckart thiophenol reaction offers another route, starting from a 4-nonyl-2-aminophenol precursor. beilstein-journals.org This aniline (B41778) derivative would first be converted to its diazonium salt. Subsequent reaction with a xanthate, followed by hydrolysis, yields the desired thiophenol.

Furthermore, a process involving the reaction of phenols with sulfur chlorides has been patented for the synthesis of mercaptophenols. beilstein-journals.org In this method, 4-nonylphenol could be reacted with sulfur monochloride (S₂Cl₂) to form a polythiobisphenol intermediate. Subsequent reduction of this intermediate, for example with zinc in the presence of a mineral acid, would cleave the sulfur-sulfur bonds to produce this compound. beilstein-journals.org

Below is a table summarizing potential de novo synthetic routes.

| Methodology | Key Reagents & Intermediates | General Reaction Principle | Potential Advantages/Disadvantages |

|---|---|---|---|

| Ortho-Sulfenylation | 4-Nonylphenol, Sulfur Electrophile (e.g., R-SCl, RSSR) | Direct electrophilic aromatic substitution ortho to the activating hydroxyl group. | Directness is an advantage, but regioselectivity can be a challenge, potentially yielding para-substituted or di-substituted products. |

| Newman-Kwart Rearrangement | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. Hydrolysis (e.g., NaOH) | Converts a phenol to a thiophenol via an O- to S-aryl migration of a thiocarbamate group. | Generally provides good yields and high regioselectivity for the ortho-isomer; requires multiple steps. |

| Leuckart Thiophenol Reaction | 4-Nonyl-2-aminophenol, NaNO₂, Acid, Xanthate Salt (e.g., Potassium Ethyl Xanthate) | Conversion of an amino group to a thiol via a diazonium salt intermediate. beilstein-journals.org | Well-established method, but requires the synthesis of the aminophenol precursor. |

| Sulfur Chloride Reaction | Sulfur Monochloride (S₂Cl₂), Reducing Agent (e.g., Zn/Acid) | Formation of a disulfide-linked phenol dimer followed by reductive cleavage. beilstein-journals.org | Utilizes simple reagents; control of polymerization and reduction conditions is crucial. |

Targeted Derivatization Strategies for Sulfanylphenol Scaffolds

The trifunctional nature of this compound offers multiple sites for targeted chemical modification, allowing for the generation of a diverse library of analogues.

The long aliphatic nonyl chain is a prime target for modification, particularly through C-H functionalization reactions.

Oxidation of the nonyl chain is a key strategy. The benzylic position (the carbon atom of the nonyl chain attached to the phenyl ring) is the most susceptible to oxidation. Chemical oxidation using reagents like potassium permanganate (B83412) or chromic acid can introduce hydroxyl or keto functionalities, although these strong oxidants may also affect the sensitive sulfanyl and phenol groups. pnas.org A more controlled approach involves biocatalysis. Enzymes such as P450 monooxygenases have been shown to selectively hydroxylate the aliphatic C-H bonds of alkylphenols. pnas.orgasm.org For example, the P450 enzyme CreJ from Corynebacterium glutamicum can oxidize the benzylic methylene (B1212753) group of ethylphenols stereoselectively. asm.org Such systems could be engineered and applied to this compound to produce hydroxylated or carbonylated derivatives at specific positions along the nonyl chain. pnas.orgpnas.org The secondary benzylic C-H hydroxylation can be followed by spontaneous dehydration to yield a keto group. pnas.org

| Reaction Type | Potential Reagents/Catalysts | Product Type | Key Considerations |

|---|---|---|---|

| Benzylic Hydroxylation | P450 Monooxygenases (e.g., CreJ) pnas.orgasm.org | 4-(1-Hydroxynonyl)-2-sulfanylphenol | High regio- and stereoselectivity possible; requires biocatalytic setup. |

| Benzylic Oxidation | Mild chemical oxidants (e.g., MnO₂) | 4-(1-Oxononyl)-2-sulfanylphenol | Chemoselectivity is critical to avoid oxidation of the thiol or phenol groups. |

| Terminal Oxidation (ω-oxidation) | Engineered P450 systems | 4-(9-Hydroxynonyl)-2-sulfanylphenol | Challenging but achievable with specifically engineered enzymes. |

The aromatic ring and the thiol group provide further opportunities for derivatization.

The sulfanyl moiety is highly reactive. It can be readily S-alkylated using alkyl halides in the presence of a base to form thioethers. libretexts.org This reaction is generally efficient and allows for the introduction of a wide variety of alkyl or aryl groups. beilstein-journals.org The thiol can also undergo Michael addition to α,β-unsaturated carbonyl compounds. scielo.br Furthermore, the thiol is susceptible to oxidation . Mild oxidation typically yields the corresponding disulfide, bis(4-nonyl-2-hydroxyphenyl) disulfide. Stronger oxidizing conditions can lead to the formation of sulfenic, sulfinic, or ultimately sulfonic acids. researchgate.net

The phenyl ring can undergo further electrophilic aromatic substitution . The hydroxyl and sulfanyl groups are both strongly activating and ortho-, para-directing. makingmolecules.com With the 4-position occupied by the nonyl group and the 1- and 2-positions occupied by the hydroxyl and sulfanyl groups, electrophilic attack would be directed primarily to the C5 and C3 positions. Steric hindrance from the adjacent nonyl and sulfanyl groups might influence the regioselectivity of these reactions. Potential electrophilic substitutions include halogenation (e.g., with Br₂ in a non-polar solvent), nitration (e.g., with dilute HNO₃), and Friedel-Crafts reactions. minia.edu.egmnstate.edu

| Target Moiety | Reaction Type | Potential Reagents | Product Type |

|---|---|---|---|

| Sulfanyl Group | S-Alkylation | R-X (Alkyl Halide), Base | 2-(Alkylthio)-4-nonylphenol |

| Oxidation | I₂, air (mild); H₂O₂ (strong) | Disulfide, Sulfonic Acid | |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | |

| Phenyl Ring | Halogenation | Br₂, CS₂ | Bromo-4-nonyl-2-sulfanylphenol |

| Nitration | Dilute HNO₃ | Nitro-4-nonyl-2-sulfanylphenol |

Environmental Fate and Transformation Mechanisms of 4 Nonyl 2 Sulfanylphenol

Photolytic and Chemical Degradation Mechanisms

Oxidative and Reductive Chemical Transformations

Further research and publication in the scientific community are required before a detailed article on the environmental fate of 4-Nonyl-2-sulfanylphenol can be written.

Sorption and Desorption Dynamics in Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its tendency to attach to solid particles in soil and sediment, a process known as sorption. The reverse of this process, desorption, determines its potential to be released back into the water phase.

Interaction with Soil Organic Matter

The interaction of organic compounds with soil is heavily influenced by the amount of organic matter present. For nonionic and nonpolar organic contaminants, sorption is primarily associated with the organic carbon in the soil. enviro.wiki This relationship is typically expressed by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's affinity for the organic fraction of the soil. A higher Koc value suggests stronger binding to soil organic matter, leading to reduced mobility in the environment. researchgate.net

For the related compound, 4-nonylphenol (B119669), studies have shown a strong correlation between its sorption and the organic carbon content of the soil, with a reported logarithm of the organic carbon-water partition coefficient (log Koc) of 3.97. nih.gov It is plausible that this compound would also exhibit significant sorption to soil organic matter, a process that would be a key factor in its environmental persistence and bioavailability. However, without specific experimental data for this compound, its precise sorption behavior remains unquantified.

The process of sorption can be influenced by various factors, including the chemical properties of the compound, the characteristics of the soil (such as pH and clay content), and environmental conditions like temperature. nih.gov For many organic compounds, sorption isotherms—which describe the equilibrium relationship between the concentration of the compound in the soil and in the water—can be complex. enviro.wiki

Table 1: Key Parameters in Soil Sorption of Organic Compounds

| Parameter | Description | Significance for this compound (Hypothetical) |

| Kd (Distribution Coefficient) | The ratio of the concentration of a compound in the solid phase (soil) to its concentration in the liquid phase (water) at equilibrium. | A higher Kd would indicate a greater tendency to remain in the soil and less mobility towards groundwater. |

| Koc (Organic Carbon-Water Partition Coefficient) | The ratio of the mass of a chemical adsorbed per unit mass of organic carbon in the soil to the concentration of the chemical in solution at equilibrium. | A high Koc would suggest that soil organic matter is the dominant sorbent, controlling its fate in terrestrial environments. |

| Sorption Isotherms | Mathematical models that describe the distribution of a solute between the liquid and solid phases at equilibrium. | Would provide insight into the mechanisms of sorption and how its partitioning behavior changes with concentration. |

Sediment-Water Partitioning

In aquatic environments, the partitioning of this compound between the water column and bottom sediments is a critical process governing its concentration in the water and its potential impact on aquatic organisms. Similar to soil, the organic carbon content of the sediment is expected to be a primary driver of this partitioning. nih.gov

Highly hydrophobic compounds tend to adsorb strongly to sediment particles, effectively removing them from the water column and leading to their accumulation in the sediment bed. wrc.org.za This process can act as both a sink, sequestering the contaminant, and a long-term source, as the compound can be released back into the water through desorption. nih.gov

The sediment-water partition coefficient (Kp) is used to quantify this distribution. Without empirical data for this compound, its Kp value is unknown. However, given its structural similarity to 4-nonylphenol, which is known to adsorb to sediment, a similar behavior would be anticipated. nih.gov

Volatilization and Atmospheric Deposition Processes

Volatilization is the process by which a chemical transitions from a liquid or solid state to a gaseous state and enters the atmosphere. For compounds in aquatic systems, this is governed by the Henry's Law Constant, which relates the concentration of a compound in the air to its concentration in water at equilibrium. researchgate.net

The related compound, 4-nonylphenol, has been detected as an air pollutant, suggesting that it can volatilize from water surfaces. nih.gov It is plausible that this compound could also undergo volatilization, although the presence of the sulfanyl (B85325) group would influence its vapor pressure and Henry's Law Constant. Once in the atmosphere, it could be subject to transport and subsequent deposition back to terrestrial and aquatic surfaces through wet (rain, snow) and dry deposition. nih.gov However, specific data on the volatilization potential of this compound are not available.

Mass Balance and Attenuation Studies in Complex Environmental Systems

To fully understand the environmental fate of a compound, mass balance studies are often conducted. These studies aim to account for all the inputs, outputs, and transformations of a chemical within a defined environmental system, such as a river reach or a soil plot. Such studies provide a comprehensive picture of the dominant fate processes, including sorption, degradation, and transport.

Lack of Sufficient Data for "this compound" Prevents Article Generation

The available scientific literature extensively covers the analytical methods for the closely related and environmentally significant compound 4-Nonylphenol (4-NP) , as well as the broader chemical classes of thiophenols and sulfanylphenols . Methodologies for these related substances are well-documented and include various forms of sample preparation and chromatographic separation.

However, due to the strict requirement to focus solely on "this compound" and the absence of specific research findings for this exact molecule, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Creating content for the specified sections (Solid-Phase Extraction, Liquid-Liquid Extraction, GC Applications, etc.) would require extrapolation from other compounds, which would not meet the standard of scientific accuracy for the specific subject requested.

Should you be interested in an article on the well-researched analytical methodologies for 4-Nonylphenol or a more general overview of techniques for alkylated thiophenols , sufficient data is available to produce a comprehensive and authoritative report. Please advise if you wish to proceed with a modified scope.

Advanced Analytical Methodologies for 4 Nonyl 2 Sulfanylphenol and Its Metabolites

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of organic environmental contaminants. Coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the sensitive detection and identification of compounds in complex mixtures.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the quantitative analysis of specific compounds in complex samples. mdpi.com It involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. mdpi.com This process, often performed on triple quadrupole (QqQ) or ion trap instruments, significantly enhances selectivity and reduces chemical noise. mdpi.com

For the analysis of 4-Nonyl-2-sulfanylphenol, an LC-MS/MS method would be highly suitable. researchgate.netacs.org The compound would first be ionized, likely using electrospray ionization (ESI) in negative ion mode, which is effective for phenolic compounds. researchgate.netacs.org The deprotonated molecule [M-H]⁻ would serve as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions.

The fragmentation of this compound would be influenced by both the nonyl chain and the sulfanyl (B85325) group. Fragmentation pathways for alkylphenols often involve cleavage of the alkyl chain. rsc.org For thiophenols, fragmentation can involve the loss of the sulfanyl group or cleavage of the C-S bond. wiley.com A stable isotope dilution assay (SIDA), using a deuterated version of the analyte as an internal standard, could be developed to ensure accurate quantification, a technique proven effective for other thiophenols. acs.org

Table 1: Predicted MS/MS Transitions for this compound Quantification This table is predictive, based on known fragmentation of related compounds.

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Origin of Fragment |

|---|---|---|

| 251.15 | 133.03 | Loss of nonyl group (C9H19) |

| 251.15 | 217.16 | Loss of H2S |

This targeted approach, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and selective quantification, with detection limits expected to be in the nanogram-per-liter (ng/L) range in environmental water samples. acs.orgacs.orgnih.gov

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. tidjma.tn This capability is invaluable for identifying unknown compounds and elucidating the structures of metabolites. researchgate.netnih.gov

For this compound and its metabolites, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for non-targeted screening and structural confirmation. researchgate.net The accurate mass measurement of the molecular ion allows for the unambiguous determination of its elemental formula (C₁₅H₂₄OS for the parent compound). molaid.com This is crucial for distinguishing it from other co-eluting compounds.

Furthermore, HRMS can acquire full-scan spectra of all ions in a sample, enabling retrospective analysis of data for previously unidentified transformation products without needing to re-run the sample. confex.com The fragmentation spectra obtained in HRMS/MS mode are also high-resolution, aiding in the confident identification of fragment structures and piecing together the molecular structure of novel metabolites. nih.gov This approach is essential for studying the environmental fate and degradation pathways of the parent compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) Approaches

Spectroscopic Characterization Methods

Spectroscopic methods are vital for the definitive structural analysis of chemical compounds. While MS provides information on mass and formula, techniques like NMR, IR, and UV-Vis spectroscopy provide detailed insights into the molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. jchps.commeasurlabs.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com While less sensitive than MS, NMR is indispensable for characterizing reference standards and identifying the precise isomeric structure of unknown metabolites. nih.govfrontiersin.org

For this compound, ¹H NMR and ¹³C NMR would provide key structural information.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the sulfanyl proton, and the various protons of the nonyl alkyl chain. The chemical shifts and splitting patterns (coupling) of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the aromatic ring and the nonyl chain. chemrxiv.org

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the exact structure, including the branching of the nonyl group. frontiersin.org

The presence of sulfur can also be probed using ³³S NMR, although this is a more specialized technique due to the low natural abundance and quadrupolar nature of the ³³S isotope. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive, based on known shifts for substituted phenols and thiophenols.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Alkyl CH₃ | 0.8 - 1.0 | Triplet |

| Alkyl CH₂ | 1.2 - 2.6 | Multiplets |

| Thiol SH | 3.0 - 4.0 | Singlet |

| Aromatic CH | 6.7 - 7.3 | Multiplets |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and electronic transitions, respectively. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups. nih.gov In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

S-H stretch (thiol): A weaker, sharper band around 2550-2600 cm⁻¹.

C-H stretch (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mdpi.com Phenolic compounds exhibit characteristic absorption bands due to π → π* transitions in the aromatic ring. The UV spectrum of thiophenol in acidic media shows bands around 236 nm. mdpi.com For this compound, one would expect absorption maxima in the UV range, influenced by the phenolic hydroxyl, sulfanyl, and alkyl substituents on the aromatic ring.

Quality Assurance and Quality Control in Environmental Monitoring

To ensure that data from environmental monitoring are reliable and legally defensible, a stringent Quality Assurance/Quality Control (QA/QC) program is essential. epa.govmdpi.com This applies to all stages of the analytical process, from sample collection to final data reporting.

Key elements of a QA/QC program for monitoring this compound include:

Method Validation: The analytical method must be thoroughly validated to determine its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Field Quality Control: This involves the collection of field blanks (to check for contamination during sampling) and field duplicates (to assess sample heterogeneity and sampling precision).

Laboratory Quality Control: A variety of QC samples are analyzed with each batch of environmental samples:

Method Blanks: An analyte-free matrix (e.g., reagent water) is carried through the entire analytical procedure to check for contamination in the laboratory. epa.gov

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte to assess the accuracy and performance of the method. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a subset of actual environmental samples to evaluate potential matrix effects (i.e., interference from other components in the sample) and to assess method precision.

Certified Reference Materials (CRMs): When available, analyzing a CRM provides an independent assessment of the accuracy of the entire analytical procedure.

Adherence to standardized QA/QC protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA) or ISO, is crucial for generating high-quality, comparable, and defensible environmental data. epa.govnano-lab.com.tr

Mechanistic Research on Non Human Biological Interactions and Molecular Dynamics of 4 Nonyl 2 Sulfanylphenol

In Vitro Cellular Models for Molecular Interaction Studies

No specific data from in vitro cellular models for 4-Nonyl-2-sulfanylphenol are available in the current scientific literature.

Receptor Binding Assays in Model Systems

There are no published studies detailing receptor binding assays conducted with this compound. Research on other nonylphenol derivatives has shown interaction with estrogen receptors, but specific binding affinities and competitive binding data for the 2-sulfanyl variant are not available. nih.govwho.int

Enzyme Inhibition/Activation Studies

Specific studies on the inhibition or activation of enzymes by this compound have not been found in the scientific literature. General research on phenols and thiophenols indicates potential for various enzyme interactions, but compound-specific data is required for a detailed analysis.

Cellular Uptake and Metabolism in Non-Human Organisms

There is no available research on the specific pathways of cellular uptake and metabolism of this compound in non-human organisms. Studies on related nonylphenol compounds indicate that metabolism can occur, but the influence of the 2-sulfanyl group on these processes is unknown. who.int

Computational Chemistry and Molecular Modeling Approaches

While computational methods are frequently used to study substituted phenols, specific analyses for this compound are not present in the literature. acs.orgjst.go.jpchemrxiv.org

Quantum Chemical Calculations of Electronic Structure

No quantum chemical calculations detailing the electronic structure, such as HOMO-LUMO energy gaps or Mulliken charge distributions, have been published for this compound. Such calculations would be necessary to understand its reactivity and potential interactions at a molecular level. torvergata.it

Molecular Docking Simulations with Model Biomolecules

There are no published molecular docking simulations of this compound with any model biomolecules. These studies would be essential for predicting potential binding modes and affinities to biological targets like enzymes or receptors.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic interactions between a chemical compound and a biological molecule, such as a protein or nucleic acid, at an atomic level. researchgate.net By simulating the complex in a virtual environment that mimics physiological conditions, researchers can observe conformational changes, predict binding affinities, and identify key amino acid residues involved in the interaction. mdpi.com

In the context of this compound, while direct MD simulation studies are not available in the current literature, extensive research on the closely related compound, 4-nonylphenol (B119669) (4-NP), offers significant insights into how such a compound might behave. Studies on 4-NP isomers and their interactions with nuclear receptors provide a strong basis for understanding the potential molecular dynamics of this compound.

Research has employed MD simulations to investigate the interactions between individual branched and linear isomers of 4-NP and the constitutive androstane (B1237026) receptor (CAR), a key regulator of metabolism. nih.gov These simulations revealed that branched 4-NP isomers adopt more stable conformations within the ligand-binding domain (LBD) of both the wild-type CAR (CAR1) and its common variant (CAR3) compared to linear 4-NP. nih.gov This stability is crucial for receptor activation. nih.gov

Similarly, molecular docking simulations, a related computational technique often used as a starting point for MD studies, have been used to explore the binding mechanisms of 4-NP with human sex hormone-binding globulin (SHBG). kau.edu.sa These studies show that 4-NP can fit into the steroid-binding pocket of SHBG, stabilized by hydrophobic interactions and hydrogen bonds with specific residues. kau.edu.sa A significant overlap (82-91%) was found between the SHBG residues interacting with 4-NP and those interacting with the natural ligand, dihydrotestosterone (B1667394) (DHT), suggesting a similar binding mode. kau.edu.sa The formation of a hydrogen bond with the Asn-82 residue of SHBG was a common feature for both DHT and the tested endocrine disruptors, including 4-NP. kau.edu.sa

For a hypothetical MD simulation of a this compound-biomolecule complex, one would anticipate that the nonyl group would play a dominant role in anchoring the molecule within hydrophobic pockets of a target protein. The introduction of the sulfanyl (B85325) group at the ortho position would likely introduce new potential interactions, such as hydrogen bonding or dipole-dipole interactions, with polar or charged amino acid residues in the binding site, potentially altering the binding orientation and stability compared to 4-NP.

The following table summarizes findings from computational studies on 4-nonylphenol isomers, which can serve as a model for predicting the behavior of this compound.

Table 1: Summary of Molecular Dynamics and Docking Simulation Findings for 4-Nonylphenol Isomers and Related Compounds with Biological Receptors

| Compound | Biological Target | Key Findings from Simulations | Interacting Residues/Key Interactions |

|---|---|---|---|

| Branched 4-Nonylphenol (e.g., 22NP, 33NP) | Constitutive Androstane Receptor (CAR) | More stable binding poses compared to linear 4-NP, leading to more efficient receptor activation. nih.gov | Interaction within the Ligand Binding Domain (LBD). nih.gov |

| Linear 4-Nonylphenol | Constitutive Androstane Receptor (CAR) | Less stable binding poses within the LBD compared to branched isomers. nih.gov | Interaction within the Ligand Binding Domain (LBD). nih.gov |

| 4-Nonylphenol (NP) | Human Sex Hormone-Binding Globulin (SHBG) | Binds within the steroid-binding pocket with high affinity. kau.edu.sa | Hydrophobic interactions and a common hydrogen bond with Asn-82. kau.edu.sa |

| 4-tert-Octylphenol (OP) | Human Sex Hormone-Binding Globulin (SHBG) | Shows binding affinity for the steroid-binding pocket. kau.edu.sa | Overlapping interacting residues with the natural ligand DHT. kau.edu.sa |

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. science.gov By systematically modifying parts of a molecule and observing the corresponding changes in its effects, researchers can identify the key structural features, or pharmacophores, responsible for its activity. nih.gov

For this compound, specific SAR studies are not documented. However, extensive research on alkylphenols (APs) and some sulfanylphenol derivatives provides a solid framework for predicting its SAR profile.

The estrogenic activity of alkylphenols is highly dependent on the structure of the alkyl chain. nih.gov SAR studies have demonstrated several key principles:

Position of the Alkyl Group: The substitution pattern on the phenolic ring is critical. Compounds with the alkyl group at the para position (position 4) exhibit the highest estrogenic activity, followed by meta (position 3), and then ortho (position 2), which shows the least activity. nih.gov

Branching of the Alkyl Group: The degree of branching in the alkyl chain significantly impacts activity. A tertiary branched alkyl group confers greater estrogenicity than a secondary or linear (normal) alkyl group. nih.gov

Length of the Alkyl Group: There is an optimal chain length for activity. For estrogenicity, alkyl groups with six to eight carbons have been found to be optimal. nih.gov

These findings suggest that the para-nonyl group of this compound is a significant contributor to potential biological activity, particularly endocrine-related effects. The presence of the sulfanyl (-SH) group at the ortho position (position 2) is a key structural modification compared to the well-studied 4-nonylphenol. The introduction of a sulfur-containing functional group can influence several properties, including the molecule's polarity, acidity, and ability to form hydrogen bonds or coordinate with metal ions in proteins.

In SAR studies of other phenolic compounds, the introduction of different functional groups has been shown to modulate activity. For example, in a series of 4-amino-2-sulfanylphenol derivatives, modifications to the molecule were designed to explore the SAR. beilstein-journals.org While the specific biological target in that study differs, it highlights the principle that substituents on the phenol (B47542) ring are systematically varied to probe their effect on activity.

Based on these principles, an SAR study of this compound analogues would likely involve synthesizing and testing compounds with variations in:

The Alkyl Chain: Modifying the length (e.g., from hexyl to dodecyl) and branching of the nonyl group to determine the optimal hydrophobic tail for a specific biological interaction.

The Sulfanyl Group: Replacing the sulfanyl group with other functionalities (e.g., hydroxyl, methoxy) or oxidizing it to a sulfoxide (B87167) or sulfone to assess the role of the sulfur atom in the interaction.

Substitution Pattern: Moving the nonyl or sulfanyl groups to other positions on the phenolic ring to confirm the importance of the para and ortho positioning.

The following table summarizes established structure-activity relationships for alkylphenols, which would be foundational for investigating analogues of this compound.

Table 2: General Structure-Activity Relationships for Estrogenic Activity of Alkylphenols

| Structural Feature | Modification | Impact on Estrogenic Activity | Reference |

|---|---|---|---|

| Position of Alkyl Group | Para-substitution | Highest Activity | nih.gov |

| Meta-substitution | Moderate Activity | nih.gov | |

| Ortho-substitution | Lowest Activity | nih.gov | |

| Branching of Alkyl Group | Tertiary Branching | Higher Activity | nih.gov |

| Linear/Normal or Secondary Branching | Lower Activity | nih.gov | |

| Length of Alkyl Group | C6 to C8 carbons | Optimal Activity | nih.gov |

| Phenolic Hydroxyl Group | Presence is essential | Required for binding to estrogen receptors | nih.gov |

Q & A

Basic Question: What analytical methodologies are recommended for quantifying 4-Nonylphenol in environmental matrices?

Methodological Answer:

To detect 4-Nonylphenol in environmental samples (e.g., water, sediment), gas chromatography-mass spectrometry (GC/MS) coupled with derivatization is widely used. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, followed by elution using dichloromethane .

- Derivatization : Ethylation with diethyl sulfate to enhance volatility and sensitivity for GC analysis .

- Internal Standards : Deuterated analogs (e.g., 4-n-Nonylphenol-d4) are employed to correct for matrix effects and recovery losses .

- Quantification : SIM (Selected Ion Monitoring) mode in GC/MS targets characteristic ions (e.g., m/z 179 for 4-Nonylphenol and m/z 183 for deuterated standards) .

Critical Considerations : Ensure isomer-specific quantification, as technical-grade 4-Nonylphenol contains multiple branched isomers with varying environmental impacts .

Basic Question: What physicochemical properties govern 4-Nonylphenol’s environmental behavior and persistence?

Methodological Answer:

Key properties include:

- Octanol-Water Partition Coefficient (Log Kow) : ~4.48, indicating high hydrophobicity and potential for bioaccumulation .

- Water Solubility : ~5.4 mg/L at 25°C, reduced in saline environments (e.g., seawater) due to salting-out effects .

- Adsorption : Soil adsorption coefficients (Koc) range from 1,000–5,000 L/kg, influenced by organic carbon content and pH .

Experimental Validation : Use batch equilibrium tests for site-specific Koc determination, as values may vary with sediment mineralogy .

Advanced Question: How can conflicting data on aerobic vs. anaerobic biodegradation rates of 4-Nonylphenol be resolved?

Methodological Answer:

Discrepancies in biodegradation studies often arise from:

- Experimental Design : Aerobic studies report half-lives of 10–30 days under optimal conditions (e.g., activated sludge), while anaerobic systems show negligible degradation (>100 days) .

- Microbial Consortia : Use metagenomic profiling to identify functional genes (e.g., alkB for aerobic degradation) and validate via microcosm assays .

- Redox Conditions : Monitor dissolved oxygen and redox potential rigorously; anaerobic degradation may require syntrophic communities or electron shuttles (e.g., humic acids) .

Recommendation : Standardize test protocols (e.g., OECD 301 series) and include positive controls (e.g., linear alkylbenzene sulfonates) for cross-study comparability .

Advanced Question: What methodologies address gender-specific differences in 4-Nonylphenol pharmacokinetics?

Methodological Answer:

Physiologically Based Pharmacokinetic (PBPK) modeling is used to assess gender disparities:

- Parameterization : Incorporate gender-specific physiological data (e.g., body fat distribution, hepatic clearance rates) .

- Biomonitoring : Analyze human urine/serum via ultrasound-assisted emulsification microextraction (USAEME) coupled with HPLC, achieving detection limits of 0.1 µg/L .

- Menstrual Cycle Effects : Model menstrual blood loss as an elimination pathway, adjusting for cycle phase in exposure assessments .

Validation : Compare model predictions with longitudinal biomonitoring data to refine gender-specific metabolic constants .

Advanced Question: How can spatiotemporal variability in environmental 4-Nonylphenol concentrations be systematically analyzed?

Methodological Answer:

- Sampling Design : Stratified random sampling across hydrological gradients (e.g., upstream/downstream of industrial discharges) with GPS-tagged collection points .

- Geospatial Analysis : Use GIS tools to correlate concentrations with land-use patterns (e.g., wastewater treatment plants, agricultural runoff) .

- Time-Series Modeling : Apply autoregressive integrated moving average (ARIMA) to predict seasonal trends, accounting for rainfall-driven dilution effects .

Data Integration : Pair field data with high-throughput assays (e.g., yeast estrogen screen) to assess ecological risks dynamically .

Basic Question: What quality control measures are critical for 4-Nonylphenol analysis in complex matrices?

Methodological Answer:

- Blanks and Spikes : Include field blanks, lab blanks, and matrix-spiked samples to detect contamination and quantify recovery (target: 70–120%) .

- Isomer Resolution : Use capillary columns with high polarity (e.g., DB-5MS) to separate branched isomers, confirmed via retention indices and MS/MS fragmentation .

- Cross-Validation : Compare results with alternative methods (e.g., LC-ESI/MS) to rule out derivatization artifacts .

Advanced Question: What strategies mitigate matrix interference in 4-Nonylphenol quantification from biological tissues?

Methodological Answer:

- Lipid Removal : Perform gel permeation chromatography (GPC) or saponification to eliminate co-extracted lipids .

- Selective Cleanup : Use Florisil or silica gel columns to adsorb interfering pigments and fatty acids .

- Isotope Dilution : Spike tissues with ¹³C-labeled 4-Nonylphenol prior to extraction to correct for ion suppression in MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.